[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene
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Overview
Description
[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene: is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalyst: Lewis acids such as aluminum chloride (AlCl₃)
Solvent: Non-polar solvents like dichloromethane or toluene
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated benzene derivatives
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology:
Drug Development: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Medicine:
Diagnostic Agents: Explored for use in imaging techniques due to its fluorine content, which is beneficial in positron emission tomography (PET) scans.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of various specialty chemicals.
Mechanism of Action
The mechanism of action of [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]toluene
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]xylene
Uniqueness:
- Structural Features: The presence of both a trifluoromethyl group and a benzene ring makes this compound unique compared to its analogs.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which can alter the compound’s behavior in chemical reactions.
Properties
CAS No. |
821799-68-2 |
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Molecular Formula |
C14H17F3 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
[4,4-dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C14H17F3/c1-5-13(12(2,3)4,14(15,16)17)11-9-7-6-8-10-11/h5-10H,1H2,2-4H3 |
InChI Key |
BTZWOUZRVGHTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C=C)(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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